(2Z)-N-benzyl-2-cyano-2-[3-(4-methylphenyl)-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide
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Overview
Description
(2Z)-N-benzyl-2-cyano-2-[3-(4-methylphenyl)-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-benzyl-2-cyano-2-[3-(4-methylphenyl)-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, introduction of the cyano group, and the attachment of the aromatic substituents. Common reagents used in these reactions include thioamides, nitriles, and benzyl halides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-benzyl-2-cyano-2-[3-(4-methylphenyl)-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of nitroso or hydroxylamine derivatives.
Scientific Research Applications
(2Z)-N-benzyl-2-cyano-2-[3-(4-methylphenyl)-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-N-benzyl-2-cyano-2-[3-(4-methylphenyl)-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-butenedioic acid compound with (2R)-1-benzyl-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2-piperidinecarboxamide
- Dichloroaniline
Uniqueness
(2Z)-N-benzyl-2-cyano-2-[3-(4-methylphenyl)-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide is unique due to its combination of functional groups and the presence of a thiazolidine ring. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(2Z)-N-benzyl-2-cyano-2-[3-(4-methylphenyl)-5-[(2-nitrophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S/c1-18-11-13-21(14-12-18)30-26(33)24(15-20-9-5-6-10-23(20)31(34)35)36-27(30)22(16-28)25(32)29-17-19-7-3-2-4-8-19/h2-14,24H,15,17H2,1H3,(H,29,32)/b27-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVDWUAOJJMFND-QYQHSDTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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